

In-Depth Technical Guide: N-Methyl-1-tosyl-1H-indol-4-amine

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Compound of Interest

Compound Name: *N-Methyl-1-tosyl-1H-indol-4-amine*

Cat. No.: B3044908

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **N-Methyl-1-tosyl-1H-indol-4-amine**, a synthetic derivative of the indole scaffold. Indole and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active natural products and synthetic drugs. The introduction of a tosyl group can modulate the electronic properties and metabolic stability of the parent molecule, potentially enhancing its therapeutic profile.

Core Compound Properties

The fundamental physicochemical properties of **N-Methyl-1-tosyl-1H-indol-4-amine** are summarized below.

Property	Value	Source
Molecular Weight	300.38 g/mol	[1]
Molecular Formula	C ₁₆ H ₁₆ N ₂ O ₂ S	[1]
CAS Number	100557-17-3	[1]
Canonical SMILES	CNCC1=CC=CC2=C1C=CN2 S(=O)(=O)C3=CC=C(C=C3)C	

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **N-Methyl-1-tosyl-1H-indol-4-amine** is not readily available in peer-reviewed literature, a general synthetic strategy can be proposed based on established methodologies for analogous compounds. A plausible route involves the tosylation of an indole nitrogen followed by functional group manipulation to introduce the methylamino group at the 4-position.

Representative Experimental Protocol: Synthesis of a Tosyl-Indole Derivative

The following is a generalized procedure for the synthesis of a tosyl-protected indole, which can be adapted for the target compound.

Step 1: N-Tosylation of 4-Nitroindole

- To a solution of 4-nitroindole in a suitable aprotic solvent (e.g., dimethylformamide or tetrahydrofuran), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the resulting mixture at 0 °C for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
- Add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
- Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 1-tosyl-4-nitroindole.

Step 2: Reduction of the Nitro Group

- Dissolve the 1-tosyl-4-nitroindole in a suitable solvent such as ethanol, methanol, or ethyl acetate.
- Add a reducing agent, for example, tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) or catalytic hydrogenation (e.g., H_2 gas with a palladium on carbon catalyst).
- If using SnCl_2 , heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
- After cooling, neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
- Dry the combined organic extracts and concentrate under reduced pressure to obtain 1-tosyl-1H-indol-4-amine.

Step 3: N-Methylation of the Amine

- The final N-methylation step to yield **N-Methyl-1-tosyl-1H-indol-4-amine** can be achieved through various methods, such as reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with a methylating agent like methyl iodide in the presence of a non-nucleophilic base.

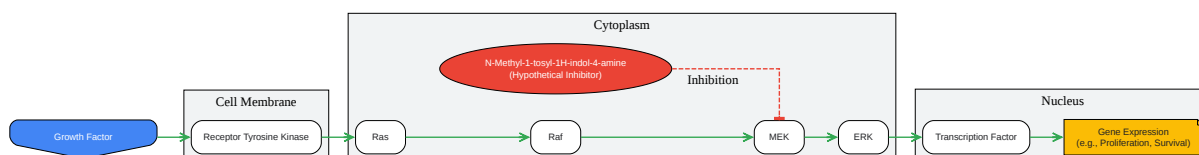
Potential Biological Activity and Signaling Pathways

Specific biological activity and target-associated signaling pathways for **N-Methyl-1-tosyl-1H-indol-4-amine** have not been extensively reported. However, the indole nucleus is a privileged scaffold in drug discovery, and its derivatives have been implicated in a multitude of biological processes.

Many indole-based compounds are known to interact with various protein kinases, G-protein coupled receptors, and nuclear receptors. The tosyl group, being a good leaving group and a bioisostere for other functional groups, can influence the binding affinity and selectivity of the compound for its biological target.

Hypothetical Signaling Pathway: Kinase Inhibition

Given that many indole derivatives are kinase inhibitors, a plausible, though unconfirmed, mechanism of action for **N-Methyl-1-tosyl-1H-indol-4-amine** could involve the inhibition of a protein kinase signaling pathway. The diagram below illustrates a generic kinase signaling cascade that is often targeted in drug discovery.

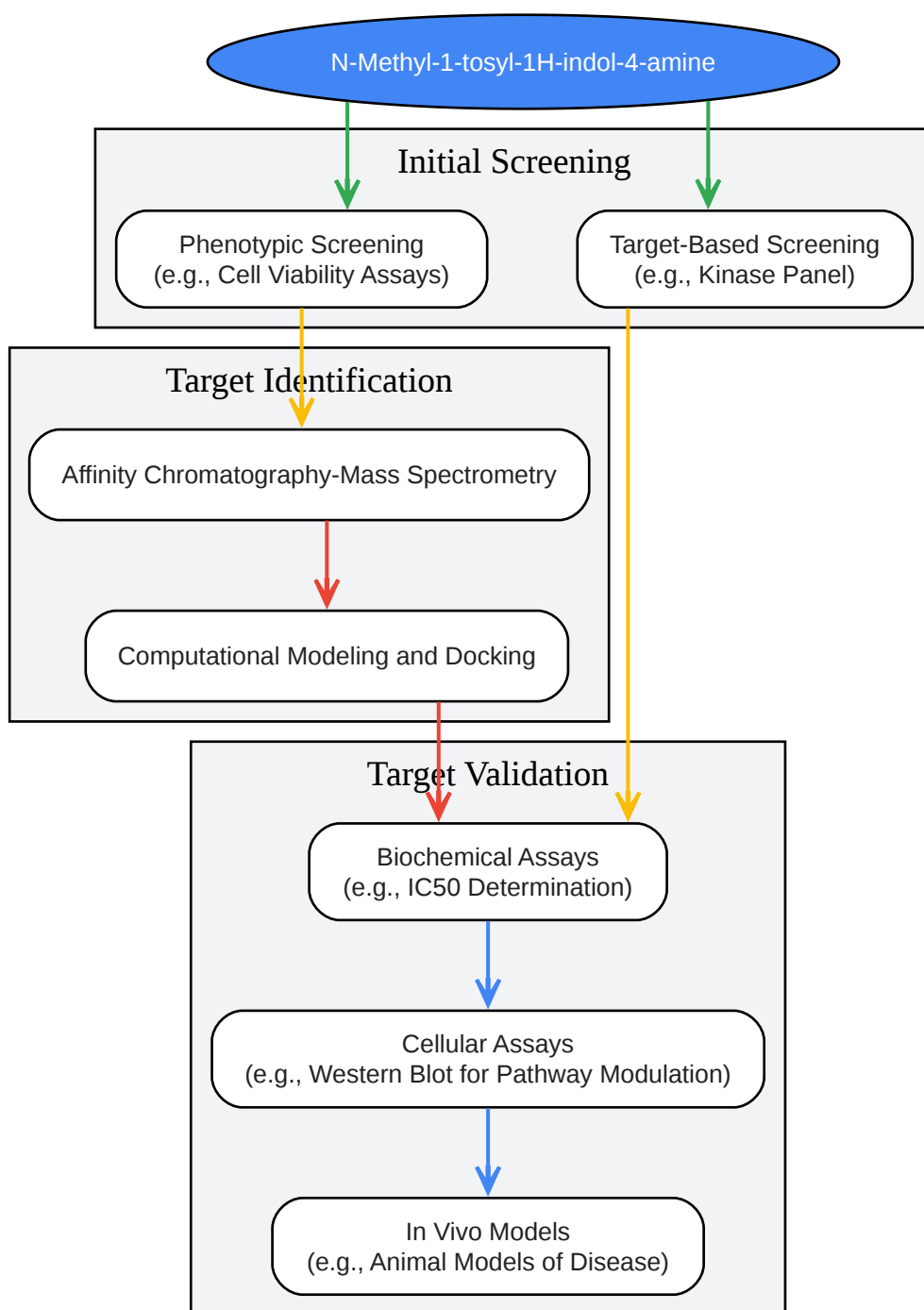


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Figure 1: A hypothetical kinase signaling pathway potentially targeted by **N-Methyl-1-tosyl-1H-indol-4-amine**.

Experimental Workflow for Target Identification

To elucidate the biological activity of **N-Methyl-1-tosyl-1H-indol-4-amine**, a systematic experimental workflow is required. The following diagram outlines a typical approach for target identification and validation.



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Figure 2: A generalized experimental workflow for the identification and validation of the biological target of a novel compound.

Conclusion

N-Methyl-1-tosyl-1H-indol-4-amine represents an interesting scaffold for further investigation in the field of drug discovery. While specific biological data for this compound is limited, its structural features suggest potential for interaction with various biological targets. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and biological evaluation of this and other novel indole derivatives. Further research is warranted to fully elucidate the therapeutic potential of this class of molecules.

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References

- 1. Tosylarginine Methyl Ester - MeSH - NCBI [ncbi.nlm.nih.gov]
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